1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-
Overview
Description
The compound “1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-” is likely a derivative of naphthalenone, which is a polycyclic aromatic ketone, consisting of naphthalene with a ketone substituent at one position . The presence of the methoxy and chlorophenyl functional groups may confer unique chemical properties to this compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalenone core, with a methoxy group and a chlorophenyl group attached. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenyl group. These groups could potentially activate the compound towards electrophilic or nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and chlorophenyl groups could impact its solubility .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Steroid Analogs : Research has explored the synthesis of compounds structurally similar to steroids using 1(2H)-naphthalenone derivatives. These synthesized compounds, which do not contain the B ring typically found in steroids, demonstrate potential as steroid analogs (Nazarov, Zavyalov, 1956).
Creation of Tricyclic Compounds : The synthesis process has also led to the development of tricyclic compounds using 1(2H)-naphthalenone derivatives. These compounds are notable for their structural similarities to certain natural substances and may have various applications in organic chemistry (Nazarov, Zavyalov, 1958).
Chiral Benzylic Alcohol Derivatives : Studies have reported the efficient synthesis of chiral benzylic alcohol derivatives from 1(2H)-naphthalenone. These derivatives have potential applications in asymmetric synthesis and pharmaceuticals (Quallich, Woodall, 1992).
Structural and Chemical Analysis
Crystal Structure Analysis : The crystal structure of various derivatives of 1(2H)-naphthalenone has been determined. This includes detailed analysis of intermolecular interactions and molecular conformations, which is crucial for understanding the compound's chemical properties and potential applications in material science (Mitsui et al., 2008).
Keto-Enol Tautomerism Study : Investigations into the keto-enol tautomerism and structure of 1(2H)-naphthalenone derivatives have been conducted, providing insights into their chemical behavior. These studies are vital for the development of new synthetic methods and materials (Ünver et al., 2001).
Applications in Medicinal Chemistry
Synthesis of Anti-inflammatory Compounds : There has been research into synthesizing analogs of 1(2H)-naphthalenone with anti-inflammatory properties. Such studies are significant for developing new pharmaceutical compounds (Goudie et al., 1978).
Platelet Anti-aggregating Activity : Some derivatives of 1(2H)-naphthalenone have shown potential as platelet anti-aggregating agents. This is crucial for the development of new therapeutic agents in cardiovascular medicine (Varache-Béranger et al., 1986).
Antimicrobial Activity Studies : Research has been conducted on the antimicrobial activity of azasteroid-type compounds derived from 1(2H)-naphthalenone. These studies are important for discovering new antimicrobial agents (Brown et al., 1977).
Beta-Adrenoceptor Activity Exploration : Studies on 1(2H)-naphthalenone derivatives have explored their potential beta-adrenoceptor activities, which is vital for the development of new treatments in respiratory medicine (Sugihara et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCMMHNILMDZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517144 | |
Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- | |
CAS RN |
88628-48-2 | |
Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88628-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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